molecular formula C14H12O4 B11867002 Phenyl 2-hydroxy-3-methoxybenzoate

Phenyl 2-hydroxy-3-methoxybenzoate

Cat. No.: B11867002
M. Wt: 244.24 g/mol
InChI Key: YKEAZOGAZWPICS-UHFFFAOYSA-N
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Description

Phenyl 2-hydroxy-3-methoxybenzoate is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid and is characterized by the presence of a phenyl ester group attached to a hydroxy-methoxy substituted benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-hydroxy-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-3-methoxybenzoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized lipase enzymes can be used to facilitate the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

Phenyl 2-hydroxy-3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 2-hydroxy-3-methoxybenzoate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-3-methoxybenzoate: Similar structure but with a methyl ester group instead of a phenyl ester.

    Ethyl 2-hydroxy-3-methoxybenzoate: Similar structure with an ethyl ester group.

    2-Hydroxy-3-methoxybenzoic acid: The parent acid form without esterification.

Uniqueness

Phenyl 2-hydroxy-3-methoxybenzoate is unique due to its phenyl ester group, which imparts distinct chemical properties and reactivity compared to its methyl and ethyl counterparts. This uniqueness makes it valuable in specific applications where the phenyl group enhances stability or reactivity .

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

phenyl 2-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C14H12O4/c1-17-12-9-5-8-11(13(12)15)14(16)18-10-6-3-2-4-7-10/h2-9,15H,1H3

InChI Key

YKEAZOGAZWPICS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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